
2-Bromo-7-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is of particular interest due to its unique chemical structure, which includes both bromine and nitro functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 7-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in high purity suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new indole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine, acetic acid, dichloromethane.
Nitration: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution Products: Indole derivatives with various substituents replacing the bromine atom.
Reduction Products: 2-Bromo-7-amino-1H-indole.
Oxidation Products: Various oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Brom-7-nitro-1H-Indol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-7-nitro-1H-Indol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann einer Reduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu biologischen Wirkungen führen. Das Bromatom kann an Halogenbindungen beteiligt sein, wodurch die Bindungsaffinität der Verbindung zu Zielproteinen beeinflusst wird .
Wirkmechanismus
The mechanism of action of 2-Bromo-7-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Brom-1H-Indol: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
7-Nitro-1H-Indol: Fehlt das Bromatom, wodurch seine Substitutionsreaktionen beeinflusst werden.
2-Brom-1H-Indol: Fehlt die Nitrogruppe, wodurch seine biologische Aktivität beeinflusst wird.
Einzigartigkeit
2-Brom-7-nitro-1H-Indol ist aufgrund des Vorhandenseins sowohl von Brom- als auch Nitro-funktionellen Gruppen einzigartig, die unterschiedliche chemische Reaktivität und biologische Eigenschaften verleihen. Diese Doppelfunktionalität macht es zu einer vielseitigen Verbindung in der synthetischen Chemie und pharmazeutischen Forschung .
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
2-bromo-7-nitro-1H-indole |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H |
InChI-Schlüssel |
NRUKEAKNDSXRDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


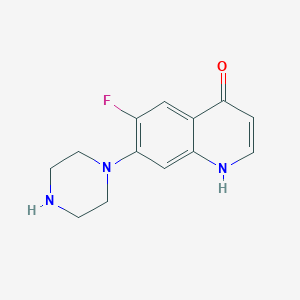
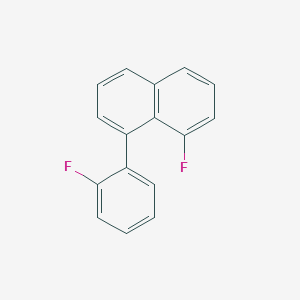



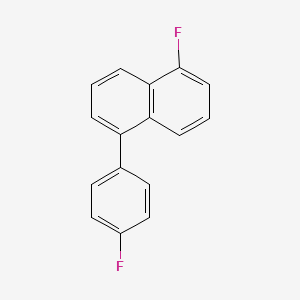

![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)

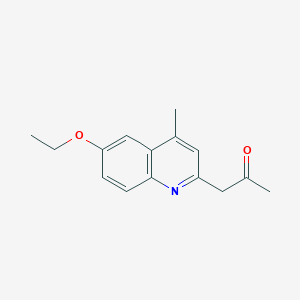
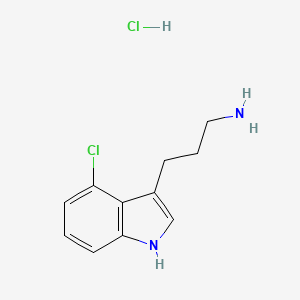

![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)
